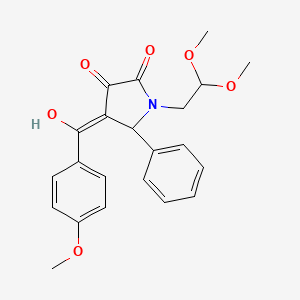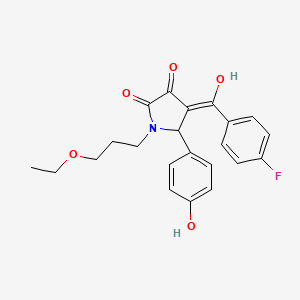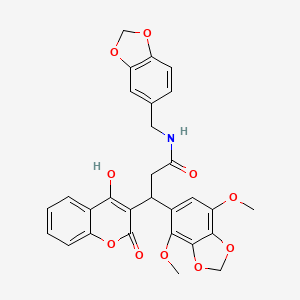![molecular formula C18H13NO6S B11045288 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate](/img/structure/B11045288.png)
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate: is a chemical compound with the following properties:
Molecular Formula: CHO
CAS Number: 307544-47-4
Molecular Weight: 374.353 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. Unfortunately, specific details on the synthetic pathway are scarce due to its rarity. it likely includes the condensation of an indene derivative with an aldehyde or ketone.
Industrial Production:: Industrial-scale production methods are not widely documented. Researchers primarily synthesize this compound for specialized applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the phenyl ring or the acetylsulfamate group.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include alcohols, ketones, or substituted derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for therapeutic properties (e.g., anti-inflammatory, anticancer).
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While information on similar compounds is limited, we can highlight its uniqueness compared to related structures
For more in-depth studies, consult specialized literature and scientific databases
Properties
Molecular Formula |
C18H13NO6S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] N-acetylsulfamate |
InChI |
InChI=1S/C18H13NO6S/c1-11(20)19-26(23,24)25-13-8-6-12(7-9-13)10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10H,1H3,(H,19,20) |
InChI Key |
ZYIIDOZEXJSDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)OC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11045207.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045209.png)
![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)

![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11045244.png)




![4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045281.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045290.png)
![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)
